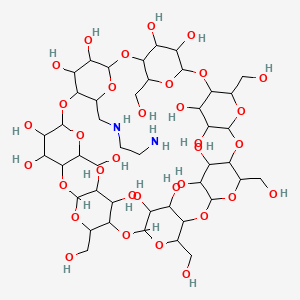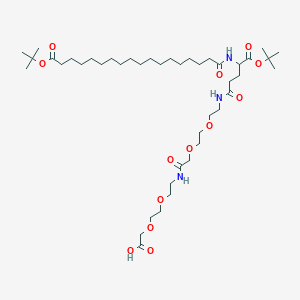
ethane,N\'-ethylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethane,N’-ethylethane-1,2-diamine is an organic compound with the molecular formula C4H12N2. It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by an ethyl group. This compound is a colorless liquid with a characteristic ammonia-like odor and is known for its basic properties. It is used as a building block in chemical synthesis and has various applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions
Ethane,N’-ethylethane-1,2-diamine can be synthesized through several methods. One common method involves the hydrogenation of iminodiacetonitrile in the presence of a hydrogenation catalyst and an organic solvent. The reaction is carried out at temperatures ranging from 50°C to 150°C and pressures between 5 MPa to 25 MPa .
Industrial Production Methods
Industrial production of ethane,N’-ethylethane-1,2-diamine typically involves the reaction of 1,2-dichloroethane with ammonia under high pressure and temperature. This process generates hydrogen chloride as a by-product, which forms a salt with the amine. The amine is then liberated by adding sodium hydroxide and can be recovered through rectification .
化学反応の分析
Types of Reactions
Ethane,N’-ethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized by periodate, with the reaction rates being highest at pH 9-11.
Reduction: It can be reduced to form different amine derivatives.
Substitution: It can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Periodate is a common oxidizing agent used in the oxidation of ethane,N’-ethylethane-1,2-diamine.
Reduction: Hydrogenation catalysts are used for reduction reactions.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives and oxidized products, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Ethane,N’-ethylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a chelating agent to bind metal ions in biological studies.
Medicine: It is used as an excipient in pharmacological preparations and as a contact sensitizer.
Industry: It is employed in the production of polymers, adhesives, and as a corrosion inhibitor.
作用機序
The mechanism of action of ethane,N’-ethylethane-1,2-diamine involves its basic properties and ability to form complexes with metal ions. It acts as a strong nucleophile and can participate in various chemical reactions by donating its lone pair of electrons. The molecular targets and pathways involved include the formation of coordination complexes with metal ions and the stabilization of reactive intermediates .
類似化合物との比較
Similar Compounds
Ethylenediamine: The parent compound with two amino groups attached to an ethane backbone.
1,2-Diaminopropane: A similar compound with an additional methyl group on the ethane backbone.
1,3-Diaminopropane: Another similar compound with the amino groups attached to a propane backbone.
Uniqueness
Ethane,N’-ethylethane-1,2-diamine is unique due to the presence of an ethyl group, which imparts different chemical properties compared to its parent compound, ethylenediamine. This modification can affect its reactivity, solubility, and ability to form complexes with metal ions.
特性
IUPAC Name |
5-[(2-aminoethylamino)methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H76N2O34/c45-1-2-46-3-10-31-17(53)24(60)38(67-10)75-32-11(4-47)69-40(26(62)19(32)55)77-34-13(6-49)71-42(28(64)21(34)57)79-36-15(8-51)73-44(30(66)23(36)59)80-37-16(9-52)72-43(29(65)22(37)58)78-35-14(7-50)70-41(27(63)20(35)56)76-33-12(5-48)68-39(74-31)25(61)18(33)54/h10-44,46-66H,1-9,45H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTGXPLADYDNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H76N2O34 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1177.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(Benzyloxy)methyl]-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid](/img/structure/B12504636.png)
![(3R,5S,7s)-4-(dimethylamino)tricyclo[3.3.1.1~3,7~]dec-1-yl diphenylacetate](/img/structure/B12504654.png)


![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12504669.png)
![(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid](/img/structure/B12504674.png)
![1-(5,5-Dioxido-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazin-6-yl)ethanone](/img/structure/B12504680.png)

![1-{4-[4-({1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B12504691.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504698.png)
![ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12504700.png)

![methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4-methylbenzoate](/img/structure/B12504724.png)
